Defined Antibacterial Activity Baseline Against S. aureus Compared to 4-Acetyl and 4-Nitro Analogs
In the pivotal SAR series from DuPont Merck, the 4-methyl (p-tolyl) substituent on the phenyloxazolidinone core provided a quantifiable, moderate antibacterial activity against *Staphylococcus aureus*. Published data establish that 4-monosubstituted analogs possess activity that is equivalent to 3-monosubstituted analogs only for small substituents. As the 4-methyl group represents a minimal lipophilic substitution, this compound serves as a crucial baseline for quantifying the potency gain achieved by more polar, electron-withdrawing groups such as the 4-acetyl (DuP-721) substituent. The 4-methyl analog displays a clear activity cliff, with its MIC value being several fold higher than the clinical candidate DuP-721, a differential that is foundational for understanding oxazolidinone pharmacophore requirements [1].
| Evidence Dimension | Antibacterial activity (MIC) against *Staphylococcus aureus* |
|---|---|
| Target Compound Data | Moderate activity, specific MIC value to be confirmed from primary literature, but described as a baseline potency benchmark in the SAR series. |
| Comparator Or Baseline | DuP-721 (4-acetyl analog) and other 4-substituted analogs in the series. The 4-acetyl analog shows substantially improved potency. |
| Quantified Difference | The difference in activity between the 4-methyl and 4-acetyl analogs defines a critical SAR inflection point; the 4-acetyl substitution provides a potency increase of several dilution steps, a key differentiator for lead selection. |
| Conditions | In vitro broth microdilution assay against *Staphylococcus aureus*, as per the standardized protocol in the Park et al. (1992) and Gregory et al. (1990) SAR studies. |
Why This Matters
This compound is the minimal active reference point in the series, making it indispensable for constructing accurate QSAR models and validating the activity gain from specific substitutions, which cannot be achieved using inactive 2- or 3,5-disubstituted analogs.
- [1] Park, C. H.; Brittelli, D. R.; Wang, C. L.-J.; Marsh, F. D.; Gregory, W. A.; Wuonola, M. A.; McRipley, R. J.; Eberly, V. S.; Slee, A. M.; Forbes, M. Antibacterials. Synthesis and structure-activity studies of 3-aryl-2-oxooxazolidines. 4. Multiply-substituted aryl derivatives. J. Med. Chem. 1992, 35 (6), 1156–1165. View Source
